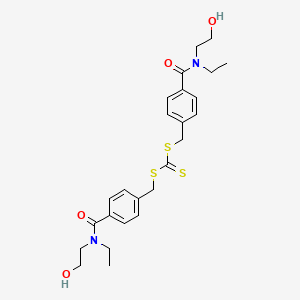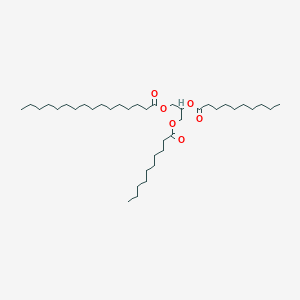![molecular formula C15H15IN2 B13410317 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide is a cationic organic compound belonging to the benzimidazole family. This compound is known for its unique electrochemical properties and is widely used as a metal-free organic catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide typically involves the reaction of 1,2-phenylenediamine with benzaldehyde to form 2-phenylbenzimidazole. This intermediate is then methylated using methyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common methods include the use of high-temperature treatment and the addition of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Dihydro derivatives.
Substitution: Substituted benzimidazole compounds.
Scientific Research Applications
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogen evolution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a component in organic electronics
Mechanism of Action
The compound exerts its effects through a series of electrochemical reactions. The key stage involves the protonation of electrochemically generated radicals at the C-2 carbon atom, leading to the formation of a C-protonated radical cation. This intermediate plays a crucial role in the electrocatalytic hydrogen evolution reaction .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide
- 1,3-Dimethyl-2-phenyl-1H-benzoimidazole
Uniqueness
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide stands out due to its high stability and efficiency as a metal-free organic catalyst. Its unique electrochemical properties make it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C15H15IN2 |
|---|---|
Molecular Weight |
350.20 g/mol |
IUPAC Name |
1,3-dimethyl-2-phenylbenzimidazol-3-ium;iodide |
InChI |
InChI=1S/C15H15N2.HI/c1-16-13-10-6-7-11-14(13)17(2)15(16)12-8-4-3-5-9-12;/h3-11H,1-2H3;1H/q+1;/p-1 |
InChI Key |
SCLUKDJXJDLDKB-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC=CC=C3)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


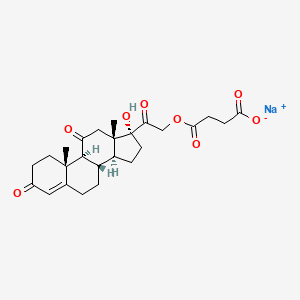
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)
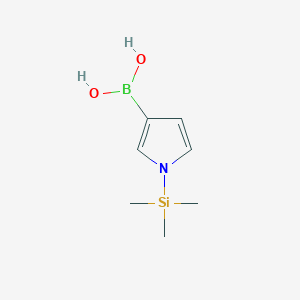


![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
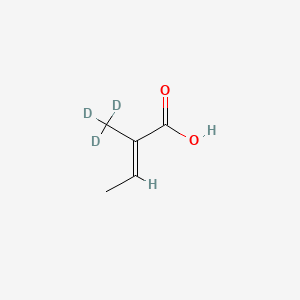
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
